2-Bromo-5-fluoropiridina

Descripción general

Descripción

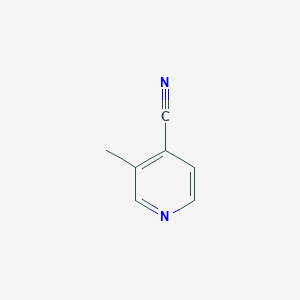

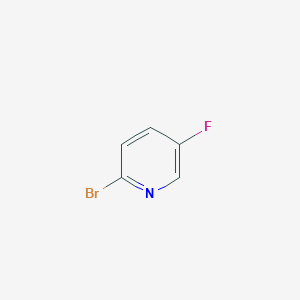

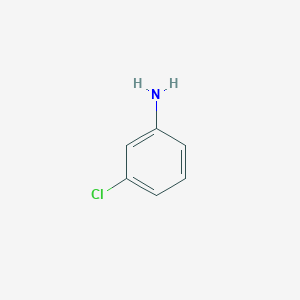

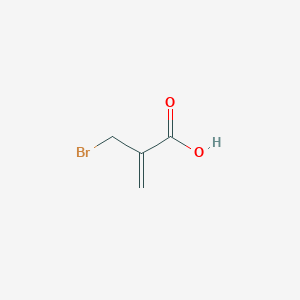

2-Bromo-5-fluoropyridine, also known as 2-Bromo-5-fluoropyridine, is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-5-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de piridinas fluoradas

2-Bromo-5-fluoropiridina se utiliza en la síntesis de piridinas fluoradas . Las piridinas fluoradas tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia de fuertes sustituyentes que atraen electrones en el anillo aromático . Tienen una basicidad reducida y suelen ser menos reactivos que sus análogos clorados y bromados .

Reacciones de acoplamiento de Suzuki

Este compuesto se puede utilizar en reacciones de acoplamiento de Suzuki con ácido fenilborónico para sintetizar 5-fluoro-2-fenilpiridina . También puede reaccionar con ácido p-tolilborónico para producir 5-fluoro-2-(p-tolil)piridina .

Reacciones de homo-acoplamiento catalizadas por paladio

This compound puede sufrir reacciones de homo-acoplamiento catalizadas por paladio para dar el biarilo correspondiente . Esta reacción es útil en la síntesis de compuestos biarílicos, que son motivos estructurales comunes en muchos productos naturales y productos farmacéuticos .

α-Arilación de ésteres

Este compuesto se puede emplear en una α-arilación de ésteres catalizada por paladio que conduce a 4-piridilcarboxipiperidinas . Esta reacción es un paso clave en la síntesis de muchos compuestos biológicamente activos .

Síntesis de compuestos biológicamente activos

This compound se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida

Safety and Hazards

2-Bromo-5-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety measures include washing face, hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The global 2-Bromo-5-Fluoropyridine market has been witnessing significant growth owing to the rising demand for pyridine derivatives in the pharmaceutical sector . The demand for 2-Bromo-5-Fluoropyridine has been steadily increasing due to its wide range of applications in the pharmaceutical industry .

Mecanismo De Acción

Target of Action

2-Bromo-5-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known to be used in the synthesis of various compounds, indicating its role as a key intermediate in chemical reactions .

Mode of Action

The mode of action of 2-Bromo-5-fluoropyridine involves its participation in various chemical reactions. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Biochemical Pathways

Its use in the synthesis of various compounds suggests that it can influence a range of biochemical pathways depending on the final products it helps to create .

Result of Action

The molecular and cellular effects of 2-Bromo-5-fluoropyridine’s action would depend on the specific compounds it helps to synthesize. For instance, it can be used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain . Therefore, its effects would be indirectly related to the biological activity of these final compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-fluoropyridine can be influenced by various environmental factors. For instance, it’s known to react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides . Therefore, the conditions under which it’s stored and used can significantly impact its reactivity and effectiveness.

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-fluoropyridine can participate in various biochemical reactions. It can be used in the synthesis of 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reactions . It can also undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . The nature of these interactions involves the strong electron-withdrawing substituents in the aromatic ring of 2-Bromo-5-fluoropyridine .

Molecular Mechanism

It is known to participate in Suzuki coupling reactions and palladium-catalyzed homo-coupling reactions These reactions involve binding interactions with biomolecules and could potentially lead to changes in gene expression

Propiedades

IUPAC Name |

2-bromo-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODINHBLNPPDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382481 | |

| Record name | 2-Bromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41404-58-4 | |

| Record name | 2-Bromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

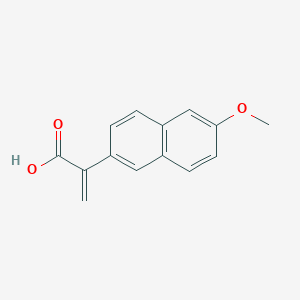

![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)